Regulatory-Compliant Quantification in Clinical Trials vs. Unlabeled Oxalic Acid
In a validated LC-MS/MS assay for plasma oxalate quantification, using Oxalic Acid-(1,2-13C2) as the internal standard enabled a quantitation range of 0.500-50.0 µg/mL (5.55-555 µmol/L). The method met rigorous regulatory acceptance criteria with accuracy and precision within 15% (20% at the LLOQ) [1]. Unlabeled oxalic acid cannot be used as an internal standard for itself as it would be indistinguishable from the analyte, making accurate, matrix-effect-corrected quantification impossible [1].
| Evidence Dimension | Assay accuracy and precision (acceptance criteria met) |
|---|---|
| Target Compound Data | Accuracy and precision within 15% (20% at LLOQ) for a quantitation range of 0.500-50.0 µg/mL [1] |
| Comparator Or Baseline | Unlabeled oxalic acid (used as analyte, not internal standard) - cannot be used for internal standard-based correction [1] |
| Quantified Difference | Enables regulatory-compliant quantification; unlabeled alternative is not viable for this purpose |
| Conditions | Human plasma (K₂EDTA) samples analyzed by anion HPLC-ESI-MS/MS [1] |
Why This Matters
This compound is essential for accurate biomarker quantification in clinical trials, a critical differentiator for procurement in regulated bioanalytical laboratories.
- [1] Clausen, V. A., et al. (2023). Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials. Bioanalysis, 15(9), 481-491. View Source
